molecular formula C13H13N3OS B14592158 Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- CAS No. 61291-87-0

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-

Cat. No.: B14592158
CAS No.: 61291-87-0
M. Wt: 259.33 g/mol
InChI Key: OXWRDVDPAGPXDR-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenyl group. Its molecular formula is C14H13N3OS, and it has a molecular weight of approximately 271.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with 2-hydroxybenzaldehyde and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction efficiency. This method allows for the synthesis of hydrazinecarbothioamide derivatives under milder conditions and with higher yields .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl compounds .

Mechanism of Action

The mechanism of action of hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

61291-87-0

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

1-anilino-3-(2-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H13N3OS/c17-12-9-5-4-8-11(12)14-13(18)16-15-10-6-2-1-3-7-10/h1-9,15,17H,(H2,14,16,18)

InChI Key

OXWRDVDPAGPXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2O

Origin of Product

United States

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